An In-depth Technical Guide to 2-(9,9'-Spirobi[fluoren]-2-yl)-4,6-diphenyl-1,3,5-triazine (CAS 1207176-84-8)
An In-depth Technical Guide to 2-(9,9'-Spirobi[fluoren]-2-yl)-4,6-diphenyl-1,3,5-triazine (CAS 1207176-84-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(9,9'-Spirobi[fluoren]-2-yl)-4,6-diphenyl-1,3,5-triazine, with CAS number 1207176-84-8, is a sophisticated organic semiconductor material that has garnered significant interest in the field of organic electronics. Its unique molecular architecture, which combines a rigid and three-dimensional spirobifluorene core with an electron-deficient triazine moiety, imparts a desirable combination of thermal stability, high triplet energy, and excellent charge transport properties. These characteristics make it a prime candidate for use as a host material in high-performance organic light-emitting diodes (OLEDs), particularly in phosphorescent OLEDs (PhOLEDs) where it facilitates efficient energy transfer to guest emitter molecules. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in OLED technology.
Physicochemical and Optoelectronic Properties
The properties of 2-(9,9'-Spirobi[fluoren]-2-yl)-4,6-diphenyl-1,3,5-triazine are pivotal to its function in electronic devices. Below is a summary of typical quantitative data for this class of spirobifluorene-triazine compounds, as specific experimental data for this exact molecule is not extensively published in peer-reviewed literature.
Table 1: General Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1207176-84-8 | N/A |
| Molecular Formula | C₄₀H₂₅N₃ | N/A |
| Molecular Weight | 547.65 g/mol | N/A |
| Appearance | White to off-white powder | [Generic Supplier Data] |
| Melting Point | > 270 °C | [Generic Supplier Data] |
Table 2: Photophysical Properties (Representative Data for Spirobifluorene-Triazine Hosts)
| Property | Value | Measurement Conditions |
| Absorption Maximum (λ_abs) | ~280-355 nm | In solution (e.g., THF) |
| Photoluminescence Maximum (λ_em) | ~350-400 nm | In solution (e.g., THF) |
| Triplet Energy (E_T) | 2.7 - 3.0 eV | From phosphorescence spectrum at 77 K |
| Photoluminescence Quantum Yield (PLQY) | > 70% | In solution |
Table 3: Thermal and Electrochemical Properties (Representative Data for Spirobifluorene-Triazine Hosts)
| Property | Value | Method |
| Decomposition Temperature (T_d) | > 400 °C | Thermogravimetric Analysis (TGA) |
| Glass Transition Temperature (T_g) | > 150 °C | Differential Scanning Calorimetry (DSC) |
| HOMO Level | -5.6 to -6.0 eV | Cyclic Voltammetry (CV) |
| LUMO Level | -2.4 to -2.8 eV | Cyclic Voltammetry (CV) |
| Electrochemical Band Gap | ~3.2 to 3.6 eV | Calculated from HOMO/LUMO |
Experimental Protocols
The synthesis and characterization of 2-(9,9'-Spirobi[fluoren]-2-yl)-4,6-diphenyl-1,3,5-triazine, as well as its application in OLEDs, involve a series of well-established experimental procedures.
Synthesis Protocol: Suzuki Cross-Coupling Reaction
A common and effective method for synthesizing this molecule is the palladium-catalyzed Suzuki cross-coupling reaction. This involves the reaction of a spirobifluorene-boronic acid or ester with a halogenated diphenyl-triazine derivative.
Materials:
-
2-Bromo-9,9'-spirobifluorene
-
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,6-diphenyl-1,3,5-triazine
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: In a Schlenk flask, combine 2-bromo-9,9'-spirobifluorene (1.0 eq.), 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,6-diphenyl-1,3,5-triazine (1.1 eq.), palladium catalyst (0.05 eq.), and base (2.0 eq.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times.
-
Solvent Addition: Add the degassed solvent to the flask via syringe.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compound.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
UV-Visible (UV-Vis) Spectroscopy: To determine the absorption properties of the material in a suitable solvent (e.g., THF or dichloromethane).
-
Photoluminescence (PL) Spectroscopy: To measure the emission spectrum and determine the photoluminescence quantum yield. Low-temperature (77 K) PL is used to determine the triplet energy.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the material by measuring its weight loss as a function of temperature.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature, indicating the morphological stability of the amorphous solid.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels of the material, which are crucial for understanding charge injection and transport in a device.
OLED Fabrication Protocol: Thermal Evaporation
Small molecule OLEDs are typically fabricated using a high-vacuum thermal evaporation process.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., HAT-CN)
-
Hole Transport Layer (HTL) material (e.g., TAPC, NPB)
-
2-(9,9'-Spirobi[fluoren]-2-yl)-4,6-diphenyl-1,3,5-triazine (Host)
-
Phosphorescent emitter (dopant) (e.g., Ir(ppy)₃ for green, FIrpic for blue)
-
Electron Transport Layer (ETL) material (e.g., TPBi, B3PYMPM)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Aluminum)
Procedure:
-
Substrate Cleaning: The ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol, and then treated with UV-ozone to improve the work function of the ITO.
-
Layer Deposition: The cleaned substrates are loaded into a high-vacuum chamber (<10⁻⁶ Torr). The organic layers and the cathode are deposited sequentially onto the substrate by thermal evaporation from resistively heated crucibles. The deposition rates and thicknesses are monitored in situ using quartz crystal microbalances.
-
Encapsulation: After deposition, the devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture.
Visualizations
Synthetic Pathway
Caption: Synthetic route via Suzuki cross-coupling.
OLED Fabrication Workflow
Caption: OLED fabrication process flow.
Energy Level Diagram and Charge Injection in an OLED
Caption: Energy level alignment in a typical OLED.
Conclusion
2-(9,9'-Spirobi[fluoren]-2-yl)-4,6-diphenyl-1,3,5-triazine stands out as a highly promising material for the advancement of OLED technology. Its inherent properties, stemming from the synergistic combination of the spirobifluorene and triazine moieties, address key requirements for efficient and stable host materials. While more specific performance data for this exact compound in optimized device architectures would be beneficial, the collective knowledge on similar materials strongly supports its potential. This guide provides a foundational understanding for researchers and professionals looking to explore and utilize this and related compounds in the development of next-generation organic electronic devices. Further research focusing on the fine-tuning of its derivatives and the optimization of device structures will undoubtedly unlock even greater performance in OLED displays and lighting.
